![molecular formula C14H15N3O3S B5595165 N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5595165.png)
N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate reactions that yield biologically active derivatives. For instance, derivatives like N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives exhibit promising biological activities, synthesized through specific reactions involving benzenesulfonyl chloride and 1-aminopiperidine under controlled conditions (Khalid et al., 2014). Such methodologies could be adapted or provide insights into the synthesis of N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide.
Molecular Structure Analysis
The molecular structure is crucial for understanding the compound's interactions and stability. The crystal structure of related complexes, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), has been determined, revealing a tetragonally-distorted octahedral geometry around Cu(II) (Obaleye et al., 2008). These studies can provide a basis for analyzing the molecular structure of N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide.
Chemical Reactions and Properties
Chemical reactions involving N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide derivatives are central to their utility and function. For example, the reaction between (4-pyridylmethyl)amine and benzenesulfonyl chlorides yields N-(4-pyridylmethyl)benzenesulfonamides, which can be further processed to obtain complex compounds with specific properties (Braña et al., 1990). These reactions highlight the compound's versatility in chemical synthesis.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are essential for the compound's application in various fields. Studies on similar compounds, such as the crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide, provide valuable insights into their physical characteristics and stability (Umezono & Okuno, 2015).
Chemical Properties Analysis
The chemical properties of N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide, such as reactivity, chemical stability, and interaction with biological molecules, are crucial for its potential applications. The speculative analysis on electronic structure, IR assignments, and molecular docking of related compounds offer insights into their reactivity and potential as bioactive molecules (Shukla & Yadava, 2020).
properties
IUPAC Name |
N-[4-(pyridin-2-ylmethylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-11(18)17-12-5-7-14(8-6-12)21(19,20)16-10-13-4-2-3-9-15-13/h2-9,16H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCSMGXTSYXQOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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